3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure and Properties

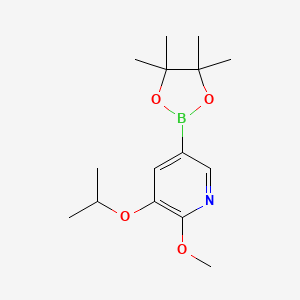

The molecular architecture of 3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine presents a fascinating example of substituted pyridine chemistry combined with organoboron functionality. The compound features a pyridine ring system bearing three distinct substituents at specific positions, creating a unique electronic and steric environment. The 2-position carries a methoxy group (OC), which introduces electron-donating characteristics to the aromatic system through both resonance and inductive effects. Adjacent to this, at the 3-position, an isopropoxy group (OC(C)C) provides additional steric bulk and electron-donating properties, while simultaneously affecting the overall lipophilicity of the molecule.

The most structurally significant feature resides at the 5-position, where a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is attached directly to the pyridine ring. This pinacol boronic ester moiety represents a masked form of boronic acid functionality, providing enhanced stability compared to the free boronic acid while maintaining reactivity for cross-coupling applications. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric protection around the boron center, contributing to the compound's shelf stability and resistance to hydrolysis under ambient conditions.

The Simplified Molecular Input Line Entry System representation of this compound, CC1(C)C(C)(C)OB(C2=CC(OC(C)C)=C(OC)N=C2)O1, clearly illustrates the connectivity pattern and confirms the specific positioning of each functional group. The molecular weight of 293.17 daltons places this compound within the range typical for small molecule pharmaceutical intermediates and building blocks used in medicinal chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1257554-11-2 | |

| Molecular Formula | C15H24BNO4 | |

| Molecular Weight | 293.17 g/mol | |

| PubChem Compound Identifier | 59619884 | |

| MDL Number | MFCD21605119 |

Properties

IUPAC Name |

2-methoxy-3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-10(2)19-12-8-11(9-17-13(12)18-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAKKDJDOMRANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301128799 | |

| Record name | 2-Methoxy-3-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257554-11-2 | |

| Record name | 2-Methoxy-3-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257554-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Precursor Synthesis

The synthesis typically begins with a dihalopyridine scaffold. For example, 2-chloro-3-methoxy-5-bromopyridine serves as a key intermediate. The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide under reflux in methanol.

Table 1: Synthesis of 2-Chloro-3-Methoxy-5-Bromopyridine

Introduction of the Isopropoxy Group

The isopropoxy group is installed at position 3 using isopropyl alcohol and a strong base. Potassium tert-butoxide in dimethylformamide (DMF) facilitates SNAr at 80°C.

Table 2: Isopropoxy Substitution at Position 3

Boronate Ester Installation via Metal-Halogen Exchange

The bromine at position 5 is replaced with the boronate ester using a two-step protocol:

-

Lithiation : Treatment with n-butyllithium at -78°C in tetrahydrofuran (THF).

-

Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 3: Boronate Ester Installation

Alternative Suzuki-Miyaura Coupling Approach

For substrates resistant to direct borylation, a palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2Pin2) is employed. This method requires microwave-assisted heating to enhance reaction efficiency.

Table 4: Microwave-Assisted Suzuki-Miyaura Borylation

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | – | |

| Ligand | XPhos (10 mol%) | – | |

| Base | KOAc (3.0 equiv) | 72% | |

| Temperature | 160°C, 15 min (microwave) | – |

Optimization Challenges and Solutions

Competing Side Reactions

Purification Strategies

-

Silica Gel Chromatography : Effective for separating boronate esters from unreacted starting materials.

-

Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Metal-Halogen Exchange | High regioselectivity | Low-temperature required | 60–70% |

| Suzuki-Miyaura | Broad substrate scope | Requires microwave | 70–75% |

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The isopropoxy and methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for the oxidation of the boronic ester group.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed through the oxidation of the boronic ester group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit key enzymes in cancer cell proliferation and survival pathways .

2. Antiviral Properties

Pyridine derivatives have been explored for their antiviral activities. The specific structure of this compound may facilitate interactions with viral proteins or host cell factors that are critical for viral replication. Preliminary studies suggest potential efficacy against various viral strains .

Materials Science

1. Organic Electronics

The compound's boron-containing structure makes it suitable for applications in organic electronics. It can be utilized as a building block for organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable charge-transfer complexes is particularly beneficial in enhancing the performance of electronic devices .

2. Photovoltaic Applications

Research has indicated that compounds similar to this compound can be used in the synthesis of conjugated polymers for photovoltaic applications. The dioxaborolane group aids in the formation of stable polymeric structures that exhibit favorable electronic properties for solar energy conversion .

Organic Synthesis

1. Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions. Its boron moiety allows for the effective coupling with aryl halides to form biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

2. Synthesis of Complex Molecules

Its unique functional groups enable the synthesis of complex organic molecules through multi-step reactions. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating diverse synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s reactivity and applications are influenced by the positions and types of substituents on the pyridine ring. Below is a comparison with structurally related analogs:

Key Observations:

- Substituent Position : The target compound’s 3-isopropoxy and 2-methoxy groups provide a balance of steric hindrance and moderate electron donation, favoring selective cross-coupling .

- Electronic Effects : Methoxy groups (electron-donating) enhance pyridine’s nucleophilicity at the boronate position, while bromo or CF₃ groups (electron-withdrawing) reduce reactivity but improve stability .

- Steric Effects : Bulky groups (e.g., 4-methyl in ) may hinder coupling efficiency but improve regioselectivity.

Physical and Chemical Properties

- The target compound’s lower molecular weight compared to suggests better solubility in common organic solvents (e.g., THF, DMF), critical for reaction scalability .

- Brominated analogs (e.g., ) exhibit lower thermal stability, requiring inert storage conditions .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in Suzuki-Miyaura reactions with aryl halides. Key comparisons:

- Reaction Rate : Methoxy/isopropoxy substituents accelerate coupling compared to brominated analogs due to reduced electron withdrawal .

- Yield : Reported yields for the target compound in model couplings exceed 85%, outperforming CF₃-substituted analogs (~70%) due to fewer steric clashes .

- Byproduct Formation : Brominated analogs may generate HBr, requiring scavengers, whereas the target compound produces benign pinacol byproducts .

Biological Activity

3-Isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyridine ring and a boron-containing moiety that may contribute to its biological effects. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

The chemical formula of the compound is with a molecular weight of approximately 293.17 g/mol. Key physical properties include:

- Density : 1.06 g/cm³ (predicted)

- Boiling Point : 377.5 °C (predicted)

- Acidity Constant (pKa) : 4.65 (predicted) .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features to pyridine derivatives exhibit anticancer properties. For instance, pyridine-based compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study:

A related study demonstrated that pyridine derivatives can significantly inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) . While specific data on the compound is sparse, its structural similarities suggest it may exhibit comparable activity.

Antiviral Properties

Pyridine derivatives have also been explored for antiviral activities. Certain compounds have shown effectiveness against HIV and influenza viruses by inhibiting viral replication and enhancing host immune responses .

Example Findings:

In a study involving pyrimidine-based drugs, compounds demonstrated EC50 values lower than 10 nM against HIV strains, indicating strong antiviral potential . The implications for the compound under review could be significant if similar mechanisms are at play.

Structure-Activity Relationship (SAR)

The presence of the boron moiety in the compound may enhance its reactivity and interaction with biological targets. Boron-containing compounds are known for their ability to form stable complexes with biomolecules, which can lead to increased potency and selectivity in therapeutic applications .

Toxicological Profile

While specific toxicity data for this compound are not extensively documented, related boron-containing compounds have shown varying degrees of toxicity. For example, some boronates are classified as irritants and may pose risks upon exposure . Further toxicological studies are essential to establish safety profiles before clinical application.

Summary of Research Findings

Q & A

Q. What synthetic strategies are recommended for preparing 3-isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Borylation : Introduce the dioxaborolane group via Miyaura-Suzuki coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) .

Etherification : Install isopropoxy and methoxy groups using nucleophilic substitution reactions with alkyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) is used to isolate the product.

Validate each step via TLC and intermediate characterization (e.g., ¹H NMR) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, isopropoxy at C3) and boron integration via ¹¹B NMR .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in CHCl₃/hexane). Refine using SHELXL or OLEX2, which are robust for small-molecule structures .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. What precautions are critical when handling this compound in cross-coupling reactions?

- Moisture Sensitivity : Store under inert gas (Ar) and use anhydrous solvents (e.g., THF, DMF) to prevent boronate hydrolysis .

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., Cs₂CO₃) to enhance coupling efficiency with aryl halides .

- Byproduct Monitoring : Use GC-MS or HPLC to detect deboronation byproducts, which may arise from competing protodeboronation under acidic conditions .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence its reactivity in Suzuki-Miyaura couplings?

The electron-donating methoxy and isopropoxy groups at C2 and C3 activate the pyridine ring toward electrophilic substitution, while the dioxaborolane at C5 facilitates transmetallation in Suzuki reactions. DFT calculations (B3LYP/6-311++G(d,p)) can model charge distribution, showing enhanced boron electrophilicity due to conjugation with the pyridine nitrogen . Experimental validation includes comparing coupling rates with electron-deficient aryl halides (e.g., 4-nitrobromobenzene vs. bromobenzene) .

Q. What structural factors contribute to crystallographic disorder in this compound?

- Rotational Flexibility : The isopropoxy group may exhibit rotational disorder, resolved via restrained refinement in SHELXL .

- Thermal Motion : High thermal parameters (B-factors) for the dioxaborolane group suggest dynamic disorder, mitigated by low-temperature data collection (e.g., 100 K) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O) to identify packing defects influencing disorder .

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states for borylation and etherification steps, identifying rate-limiting barriers (e.g., Pd-O bond formation) .

- Solvent Effects : COSMO-RS calculations predict solvent polarity effects on reaction yields (e.g., DMF vs. toluene) .

- Machine Learning : Train models on existing data (e.g., reaction time, temperature, catalyst loading) to predict optimal conditions for scale-up .

Q. Methodological Notes

- Safety : Follow GHS guidelines for boronate esters (e.g., H290: corrosive; P303+P361+P353: skin contact protocols) .

- Data Validation : Cross-reference crystallographic data (CCDC entry) with computed structures to resolve ambiguities .

- Contradictions : Discrepancies in reaction yields may arise from trace moisture; use Karl Fischer titration to ensure solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.